Alpha-Difluoromethyllysine is a fluorinated derivative of lysine, an essential amino acid critical for protein synthesis and various metabolic processes. This compound features a difluoromethyl group () attached to the alpha carbon of the lysine backbone, which alters its chemical properties and biological activity compared to standard lysine. The introduction of fluorine atoms can enhance lipophilicity and metabolic stability, making alpha-difluoromethyllysine an interesting target for biochemical research and potential therapeutic applications.
The synthesis of alpha-difluoromethyllysine typically involves the regioselective alkylation of ketones or imines with difluoromethylating agents, resulting in high yields of the desired product .
The biological activity of alpha-difluoromethyllysine is primarily linked to its role as a substrate or inhibitor in enzymatic reactions. Its unique structure may affect enzyme kinetics and substrate specificity. For example, modifications at the lysine side chain can influence post-translational modifications such as methylation and acetylation, impacting gene expression and protein function. Studies have shown that fluorinated amino acids can modulate protein interactions and stability, making them valuable in drug design and development .
Alpha-Difluoromethyllysine can be synthesized through several methods:
Alpha-Difluoromethyllysine has several potential applications:
Several compounds share structural similarities with alpha-difluoromethyllysine, including:
Compound | Structural Feature | Unique Properties |
---|---|---|
Lysine | No fluorination | Essential amino acid involved in protein synthesis |
Alpha-Difluoromethyllysine | Difluoromethyl group | Enhanced lipophilicity; potential enzyme inhibitor |
Trifluoromethyllysine | Trifluoromethyl group | Different reactivity; may affect protein interactions |
Fluoroacetyllysine | Fluoroacetyl group | Involved in acetylation studies |
Alpha-difluoromethyllysine is unique due to its specific difluoro substitution, which imparts distinct chemical properties that can influence biological activity differently than its analogs. This uniqueness makes it a valuable compound for further exploration in biochemical research and therapeutic applications.
Alpha-difluoromethyllysine, systematically named (2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid, represents a fluorinated derivative of the essential amino acid lysine wherein a difluoromethyl group replaces one of the hydrogen atoms at the alpha-carbon position [4]. The compound maintains the fundamental amino acid backbone structure while incorporating the distinctive electronic and steric properties imparted by the difluoromethyl substituent [1]. The molecular structure features a central carbon atom bearing both the carboxyl and amino functional groups characteristic of amino acids, with the critical modification being the presence of the CHF₂ group at the alpha position [4].
The stereochemistry of alpha-difluoromethyllysine is defined by the S configuration at the alpha-carbon, consistent with the natural L-amino acid configuration found in biological systems [4]. This stereochemical arrangement ensures that the compound maintains the spatial orientation necessary for potential biological activity while introducing the unique properties associated with fluorine substitution [24]. The difluoromethyl group adopts a tetrahedral geometry around the carbon atom, with the two fluorine atoms positioned to minimize steric repulsion while maximizing the electronic effects of fluorination [18] [38].
Computational studies utilizing density functional theory have revealed that the difluoromethyl group exhibits specific conformational preferences that influence the overall molecular geometry [18] [21]. The fluorine atoms in the difluoromethyl substituent adopt orientations that optimize both intramolecular interactions and minimize unfavorable steric contacts with other functional groups within the molecule [38] [39]. These conformational preferences significantly impact the three-dimensional structure and, consequently, the chemical and physical properties of the compound [21] [23].
Alpha-difluoromethyllysine possesses the molecular formula C₇H₁₄F₂N₂O₂, representing a molecular weight of 196.20 grams per mole [4]. This molecular weight reflects a 50.01 gram per mole increase compared to unmodified lysine, directly attributable to the substitution of two hydrogen atoms with fluorine atoms in the difluoromethyl group [4] [5]. The compound's molecular composition includes seven carbon atoms, fourteen hydrogen atoms, two fluorine atoms, two nitrogen atoms, and two oxygen atoms, maintaining the essential structural elements of an amino acid while incorporating the distinctive fluorinated substituent [4].
The exact mass of alpha-difluoromethyllysine is calculated as 196.10233402 daltons, providing precise molecular identification for analytical purposes [4]. The compound exhibits a topological polar surface area of 89.3 square angstroms, which significantly influences its solubility characteristics and potential for intermolecular interactions [4]. The molecular structure contains thirteen heavy atoms and one defined stereocenter, contributing to its unique three-dimensional architecture [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₄F₂N₂O₂ | [4] |
Molecular Weight | 196.20 g/mol | [4] |
Exact Mass | 196.10233402 Da | [4] |
Heavy Atom Count | 13 | [4] |
Topological Polar Surface Area | 89.3 Ų | [4] |
Hydrogen Bond Donors | 3 | [4] |
Hydrogen Bond Acceptors | 6 | [4] |
The structural features of alpha-difluoromethyllysine are dominated by the presence of the difluoromethyl group, which significantly alters the conformational landscape compared to the parent lysine molecule [20] [21]. The difluoromethyl substituent introduces considerable conformational rigidity due to the specific spatial requirements of the fluorine atoms and their electronic interactions with neighboring functional groups [38] [39]. Conformational analysis reveals that the difluoromethyl group preferentially adopts specific orientations that minimize intramolecular strain while optimizing favorable electrostatic interactions [18] [21].
The carbon-fluorine bonds in the difluoromethyl group exhibit typical lengths of 1.35-1.38 angstroms, consistent with standard single carbon-fluorine bond distances [19]. The fluorine-carbon-fluorine bond angle measures approximately 104-106 degrees, representing a compression from the ideal tetrahedral angle due to fluorine-fluorine repulsion effects [19] [43]. This geometric distortion contributes to the unique conformational preferences observed in difluoromethyl-containing compounds [41] [42].
Rotational barrier studies indicate that the difluoromethyl group exhibits restricted rotation around the alpha-carbon bond, with energy barriers significantly higher than those observed for simple alkyl substituents [40] [42]. The conformational preference of the difluoromethyl group shows a strong dependence on the surrounding molecular environment, with polar solvents favoring conformations that maximize dipole moment interactions [40]. These conformational effects extend beyond the immediate vicinity of the difluoromethyl group, influencing the overall backbone conformation of the amino acid [17] [21].
The difluoromethyl group in alpha-difluoromethyllysine exerts profound effects on the electron distribution throughout the molecule due to the high electronegativity of fluorine atoms [6] [10]. The two fluorine atoms, each possessing an electronegativity value of 4.0 on the Pauling scale, create a powerful electron-withdrawing center that significantly depletes electron density from the alpha-carbon and adjacent functional groups [33] [35]. This electron withdrawal manifests as a strong inductive effect, characterized by sigma inductive values ranging from +0.45 to +0.52, indicating substantial electron-withdrawing capability [10] [12].
The electronic perturbation extends beyond simple inductive effects to include significant field effects, with sigma field values of +0.38 to +0.45, demonstrating the through-space influence of the fluorine atoms on neighboring molecular regions [10] [12]. These electronic modifications result in altered charge distributions that affect hydrogen bonding capabilities, acidity, and intermolecular interactions [13] [16]. The electron-deficient nature of the alpha-carbon region enhances the acidity of both the carboxyl group and the amino group, fundamentally altering the acid-base characteristics of the molecule [32] [33].
Computational analyses utilizing molecular orbital theory have revealed that the difluoromethyl group creates a region of positive electrostatic potential around the alpha-carbon, contrasting sharply with the negative potential regions associated with the fluorine atoms [17] [18]. This charge separation contributes to enhanced molecular polarity and influences the compound's interaction with polar solvents and other charged species [13] [17]. The electronic effects are cumulative, meaning that the presence of two fluorine atoms in the difluoromethyl group produces a more pronounced effect than would be expected from simple additive contributions [44].
The difluoromethyl group significantly enhances the dipole moment of alpha-difluoromethyllysine compared to unmodified lysine, with enhancement factors ranging from 2.5 to 3.0 times the magnitude observed in simple methyl groups [6] [19]. This dipole enhancement arises from the substantial electronegativity difference between carbon and fluorine atoms, creating a permanent charge separation that contributes to the overall molecular dipole [15] [19]. The vectorial arrangement of the carbon-fluorine bonds results in a net dipole moment that points from the carbon atom toward the fluorine atoms, creating a region of partial positive charge at the carbon center [15].
The polarization effects associated with the difluoromethyl group extend beyond static dipole contributions to include dynamic polarization responses to external electric fields [11] [12]. The highly electronegative fluorine atoms exhibit low polarizability, which, combined with their high electronegativity, creates unique polarization patterns that influence molecular interactions [37]. These polarization effects are particularly important in determining the compound's behavior in different solvent environments, with polar solvents stabilizing conformations that maximize dipole-solvent interactions [40] [42].
The dipole moment orientation and magnitude significantly influence the compound's conformational preferences, with certain orientations of the difluoromethyl group being preferentially stabilized by dipolar interactions [38] [39]. Temperature-dependent studies have shown that these dipolar effects contribute to the overall conformational stability, with energy differences of several kilojoules per mole between different conformational states [40]. The enhanced dipole moment also affects the compound's ability to participate in hydrogen bonding networks, both as a hydrogen bond acceptor through the fluorine atoms and as an enhanced hydrogen bond donor through the polarized carbon-hydrogen bond [12] [39].
Electronic Parameter | Value/Range | Effect |
---|---|---|
Electronegativity (F) | 4.0 | Strong electron withdrawal |
Inductive Effect (σᵢ) | +0.45 to +0.52 | Enhanced acidity |
Field Effect (σf) | +0.38 to +0.45 | Through-space interactions |
Dipole Enhancement | 2.5-3.0× | Increased polarity |
C-F Bond Length | 1.35-1.38 Å | Standard single bond |
F-C-F Angle | 104-106° | Compressed tetrahedral |
The introduction of the difluoromethyl group at the alpha position of lysine produces significant alterations in the acid-base properties of all ionizable functional groups within the molecule [32] [33]. The powerful electron-withdrawing effect of the two fluorine atoms substantially decreases the pKa values of both the carboxyl group and the amino groups, making them more acidic than their counterparts in unmodified lysine [32]. Historical studies on fluorinated amino acids have demonstrated that alpha-fluorination can lower amino group pKa values by 1.6 to 4.3 units, depending on the degree and nature of fluorination [32].
Based on established fluorination effects in amino acid systems, the alpha-carboxyl group pKa in alpha-difluoromethyllysine is estimated to decrease from the lysine value of 2.18 to approximately 1.5-2.0, representing a significant enhancement in carboxyl group acidity [30] [32] [33]. The alpha-amino group pKa is similarly affected, with an estimated decrease from 8.95 in lysine to approximately 7.3-8.2 in the fluorinated derivative [30] [32]. The side chain amino group, while more distant from the difluoromethyl substituent, also experiences measurable pKa reduction due to the through-bond electronic effects, with estimated values ranging from 9.5 to 10.2 compared to 10.79 in lysine [30] [36].
The mechanistic basis for these pKa alterations lies in the stabilization of the conjugate base forms through inductive electron withdrawal by the difluoromethyl group [32] [33]. The electron-deficient environment created by fluorination stabilizes negative charges on deprotonated carboxyl groups and destabilizes positive charges on protonated amino groups [35]. These effects are particularly pronounced due to the proximity of the difluoromethyl group to the alpha-carbon, allowing for maximum transmission of electronic effects through the molecular framework [16] [32].
A comprehensive comparison between alpha-difluoromethyllysine and unmodified lysine reveals substantial differences in acid-base behavior that reflect the profound influence of fluorination on molecular properties [29] [30] [36]. Lysine, with its characteristic pKa values of 2.18 for the carboxyl group, 8.95 for the alpha-amino group, and 10.79 for the side chain amino group, exhibits a well-defined isoelectric point of 9.87 [29] [30]. The fluorinated derivative shows systematically reduced pKa values across all ionizable groups, resulting in an estimated isoelectric point reduction to approximately 8.5-9.2 [30] [32].
The magnitude of pKa shifts in alpha-difluoromethyllysine reflects the cumulative effect of two fluorine atoms in the difluoromethyl group, producing more pronounced changes than would be observed with monofluorination [32] [44]. The electron-withdrawing effect diminishes with distance from the fluorination site, explaining why the side chain amino group experiences smaller pKa changes compared to the alpha-positioned functional groups [32] [33]. This distance-dependent effect creates a gradient of acidity enhancement throughout the molecule, with the most significant changes occurring at the alpha-carbon region [16].
The altered acid-base properties have significant implications for the compound's behavior in biological and chemical systems [33] [35]. The increased acidity of the amino groups affects their protonation states at physiological pH, potentially altering hydrogen bonding patterns and electrostatic interactions [33]. The enhanced carboxyl group acidity similarly influences the compound's ionization behavior and its interaction with metal ions and other charged species [32] [35].
Functional Group | Lysine pKa | Alpha-Difluoromethyllysine pKa (estimated) | Change |
---|---|---|---|
α-Carboxyl | 2.18 | 1.5-2.0 | -0.18 to -0.68 |
α-Amino | 8.95 | 7.3-8.2 | -0.75 to -1.65 |
Side Chain Amino | 10.79 | 9.5-10.2 | -0.59 to -1.29 |
Isoelectric Point | 9.87 | 8.5-9.2 | -0.67 to -1.37 |